2-Amino-5-morpholinobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-10-2-1-8(7-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHMPAKMODSNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285919 | |
| Record name | 2-Amino-5-(4-morpholinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153437-52-6 | |
| Record name | 2-Amino-5-(4-morpholinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153437-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-(4-morpholinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-5-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Established Chemical Synthesis Pathways for 2-Amino-5-morpholinobenzoic Acid and its Scaffolds
The construction of the this compound scaffold is typically achieved through well-documented reaction pathways that build the molecule in a stepwise fashion.
The most common and established method for synthesizing this compound involves a two-step reaction sequence starting from a substituted nitrobenzoic acid. prepchem.com This approach relies on fundamental organic reactions, including nucleophilic aromatic substitution and reduction.
The general sequence is as follows:
Nucleophilic Aromatic Substitution: The synthesis typically begins with a 2-halo-5-nitrobenzoic acid, such as 2-chloro-5-nitrobenzoic acid. prepchem.com This starting material is reacted with morpholine (B109124). In this step, the nitrogen atom of the morpholine acts as a nucleophile, displacing the halide (e.g., chloride) at the C2 position of the benzene (B151609) ring to form the intermediate, 2-morpholino-5-nitrobenzoic acid. prepchem.comchemicalbook.com The reaction is often heated to ensure completion. prepchem.com
Reduction of the Nitro Group: The nitro group of the 2-morpholino-5-nitrobenzoic acid intermediate is then reduced to an amino group. A common and effective method for this transformation is catalytic hydrogenation, using a catalyst such as 5% palladium on carbon in an ethanol-water solvent mixture. prepchem.com This step yields the final product, this compound.
The order of these steps is critical. Attempting to start with a 2-aminobenzoic acid derivative would be problematic, as the amino group is a strong activating group that could lead to undesirable side reactions or react itself under the conditions of the first step. utdallas.edu Therefore, the nitro group serves as a precursor to the amine, allowing the key C-N bond with the morpholine ring to be formed first.
Table 1: Example of a Multi-Step Synthesis Pathway for this compound
| Step | Starting Material | Reagent(s) | Intermediate / Product | Key Transformation |
|---|---|---|---|---|
| 1 | 2-chloro-5-nitrobenzoic acid | Morpholine | 2-morpholino-5-nitrobenzoic acid | Nucleophilic Aromatic Substitution |
Such a strategy, if adapted, could involve generating the 2-morpholino-5-nitrobenzoic acid intermediate and then adding a reducing agent directly to the same reaction vessel to produce the final product, bypassing a separate workup and purification step. The key advantages of this approach include milder reaction conditions, shorter reaction times, and simpler work-up procedures. sioc-journal.cn
| Work-up | Multiple complex purification procedures. | A single, often simpler, work-up procedure. sioc-journal.cn |
The principles of green chemistry are increasingly influential in guiding the development of synthetic routes. The goal is to create chemical processes that are more environmentally benign, safer, and more efficient. raijmr.com
Key sustainable principles applicable to the synthesis of this compound include:
Atom Economy and Waste Reduction : One-pot syntheses inherently improve atom economy by eliminating the need to isolate intermediates, thereby reducing the generation of waste associated with separation and purification processes. sioc-journal.cnsemanticscholar.org The environmental impact, sometimes measured by an E-factor (mass of waste per mass of product), can be significantly lowered. semanticscholar.org
Use of Catalysis : The use of catalytic reagents is superior to stoichiometric ones. In the established synthesis, the reduction of the nitro group via catalytic hydrogenation with palladium on carbon is an example of this principle. prepchem.com In related syntheses, the use of biocatalysts (enzymes) or organocatalysts represents an even greener alternative. rsc.orgwhiterose.ac.uk
Energy Efficiency : Developing syntheses that can be run at ambient temperature and pressure reduces energy consumption. Mechanochemical methods, such as ball milling, have been used for related one-pot syntheses and can proceed without bulk solvents and often at room temperature. rsc.org
Safer Solvents and Reagents : Green chemistry encourages the use of less hazardous solvents. The one-pot synthesis of related benzamides, for example, allows for the final product to be crystallized directly from water, a green solvent. sioc-journal.cn
Advanced Derivatization Strategies for Structural Diversification
To explore the chemical space around the this compound scaffold, chemists employ various derivatization strategies. These modifications can be systematically applied to the benzoic acid moiety or the morpholine heterocycle.
The benzoic acid portion of the molecule contains two primary sites for modification: the carboxylic acid group and the aromatic ring.
Modification of the Carboxylic Acid Group : The carboxylic acid functional group is highly versatile and can be readily converted into a variety of other functional groups. Common transformations include:
Esterification : Reaction with an alcohol under acidic conditions to form an ester (-COOR).
Amidation : Reaction with an amine using coupling agents to form an amide (-CONR₂). The synthesis of related benzamides demonstrates this transformation. sioc-journal.cn
Substitution on the Aromatic Ring : Additional functional groups can be introduced onto the benzene ring to create analogs. This is typically achieved by using a differently substituted starting material in the synthesis. For example, the compound 2-Amino-4-fluoro-5-(4-morpholinyl)benzoic acid is an existing derivative, indicating that a fluoro group can be incorporated at the C4 position. cymitquimica.com Similarly, starting with a material like 4-chloro-2-piperidino-5-nitro-benzoic acid would introduce a chlorine atom onto the final scaffold. google.com
Table 3: Examples of Modifications to the Benzoic Acid Moiety
| Modification Site | Type of Modification | Resulting Functional Group / Substituent | Example Compound |
|---|---|---|---|
| Carboxylic Acid | Amidation | N,N-dimethylamide | 2-Amino-N,N-dimethyl-5-morpholinobenzamide |
The morpholine ring is another key site for structural diversification. Modifications can involve adding substituents to the morpholine ring itself or replacing the entire heterocycle with a different one. This is typically achieved by using a substituted or different cyclic amine in the initial nucleophilic aromatic substitution step.
A patent for related compounds provides several examples of this strategy, where substituted morpholines and other heterocycles are used to synthesize a library of derivatives. google.com
Examples of such alterations include:
Substitution on the Morpholine Ring : Using a substituted morpholine, such as 3,5-dimethylmorpholine, in the synthesis leads to the corresponding substituted final product, 5-amino-2-(3,5-dimethyl-morpholino)benzoic acid. google.com
Heteroatom Variation : The oxygen atom in the morpholine ring can be replaced. For instance, using thiomorpholine (B91149) results in a derivative containing a sulfur atom in the heterocyclic ring. google.com
This strategy allows for fine-tuning of the molecule's properties by altering the size, shape, and electronic nature of the heterocyclic portion.
Table 4: Examples of Alterations to the Morpholine Heterocycle
| Initial Heterocycle | Resulting Scaffold | Example Final Compound Name (Amino form) |
|---|---|---|
| 3,5-Dimethylmorpholine | 2-(3,5-dimethyl-morpholino) | 5-Amino-2-(3,5-dimethyl-morpholino)benzoic acid google.com |
| 3,5-Dimethylthiomorpholine | 2-(3,5-dimethyl-thiomorpholino) | 5-Amino-2-(3,5-dimethyl-thiomorpholino)benzoic acid google.com |
| Piperidine | 2-Piperidino | 5-Amino-2-piperidinobenzoic acid |
Influence of Substituents on Reaction Efficiency and Yield
In the synthesis of complex heterocyclic structures derived from substituted benzoic acids, such as dihydro-benzoxazinones, the substituents on the benzoic acid moiety play a crucial role. Research has shown that while 2-(pyrrolidine-1-yl)benzoic acids bearing either electron-rich or electron-poor substituents show no significant difference in reactivity, other related structures exhibit varied yields. For instance, the reaction of 2-morpholinobenzoic acid resulted in a yield of 33%, and 2-(piperidin-1-yl)benzoic acid provided a 50% yield, indicating a sensitivity to the nature of the N-substituent on the aminobenzoic acid precursor. mdpi.com
Similarly, in the synthesis of benzoxazin-4-ones from anthranilic acids, the presence of specific substituents has a pronounced effect. Activating groups like methyl (-Me) and halogens such as bromine (-Br) and fluorine (-F) on the anthranilic acid ring have been found to promote the reaction, leading to good to excellent yields ranging from 56% to 91%. mdpi.com
The electronic nature of substituents on other reactants, such as aldehydes, also dictates the efficiency of the reaction. In the iodine-catalyzed synthesis of 2-arylbenzoxazin-4-ones, the presence of a strong electron-withdrawing nitro (-NO₂) group on both the anthranilic acid and the aryl aldehyde was found to lower the reaction yield to 69%. mdpi.com Conversely, in other synthetic approaches to the same products, a broad range of both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (-Br, -Cl, -NO₂) substituents have resulted in high yields, some reaching up to 98%. mdpi.com
The influence of substituents is also evident in metal-catalyzed reactions. For example, in a copper-catalyzed synthesis of 2-substituted-4H-benzo[d] mdpi.comsioc-journal.cnoxazin-4-ones, an electron-withdrawing nitro group on the anthranilic acid led to a diminished yield of 51%. mdpi.com In another copper-catalyzed domino reaction, benzylamines with a variety of substituents including -Br, -Cl, -NO₂, and -NH₂ furnished the desired products in moderate yields of 55–73%. mdpi.com
The following tables summarize the reported yields for the synthesis of various aminobenzoic acid derivatives and related heterocyclic compounds, highlighting the impact of different substituents.
Table 1: Influence of N-Substituent on the Yield of Dihydro-benzoxazinones
| Starting Benzoic Acid Derivative | Yield (%) |
|---|---|
| 2-morpholinobenzoic acid | 33 |
| 2-(piperidin-1-yl)benzoic acid | 50 |
Data from a Co-catalyzed C-O bond formation reaction. mdpi.com
Table 2: Effect of Substituents on the Yield of Benzoxazin-4-ones from Substituted Anthranilic Acids
| Substituent on Anthranilic Acid | Yield Range (%) |
|---|---|
| -Me, -Br, -F | 56–91 |
Data from a reaction with terminal alkynes. mdpi.com
Table 3: Influence of Substituents on the Yield of 2-Arylbenzoxazin-4-ones
| Catalyst/Conditions | Substituents on Reactants | Yield (%) |
|---|---|---|
| I₂-catalyzed | -NO₂ on both anthranilic acid and aldehyde | 69 |
| Not specified | -Me, -OMe, -Br, -Cl, -NO₂ | up to 98 |
| CuCl-catalyzed | -NO₂ on anthranilic acid | 51 |
| Cu-catalyzed | -Br, -Cl, -NO₂, -NH₂ on benzylamine | 55–73 |
Data compiled from various synthetic methods for benzoxazin-4-ones. mdpi.com
These findings underscore the critical need to consider substituent effects when designing synthetic strategies for complex molecules like this compound and its derivatives, as they directly correlate to the efficiency and viability of the chosen chemical pathway.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 2-Amino-5-morpholinobenzoic acid. nrel.govcpts.com.ua These calculations help in determining various molecular properties that are crucial for predicting the compound's reactivity and interaction with biological targets.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is fundamental in predicting how the molecule will interact with other species. For instance, in studies of related benzoic acid derivatives, these electronic parameters have been shown to be dominant in explaining antimicrobial activity. chitkara.edu.in
Furthermore, quantum chemical methods are employed to calculate properties such as:
Mulliken atomic charges: These provide insight into the charge distribution within the molecule. nrel.gov
Spin densities: Important for understanding the behavior of radical species. nrel.gov
Enthalpies and Gibbs free energies: These thermodynamic quantities are crucial for predicting the spontaneity and energy changes of reactions. nrel.gov
Different levels of theory and basis sets, such as M06-2X/def2-TZVP, are often used to ensure a balance between computational cost and accuracy. nrel.gov The choice of the computational method can significantly impact the results, and therefore, validation against experimental data is a critical step. nrel.gov
Molecular Docking and Ligand-Macromolecule Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to study the interaction of this compound derivatives with their biological targets.
Elucidation of Binding Modes with Biological Targets
Molecular docking studies have been crucial in identifying the binding modes of this compound analogs with various enzymes. For example, in the context of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors, molecular modeling has identified that the chelation of the carboxylic acid to catalytic Zn²⁺ ions in the active site is a key interaction. researchgate.net This understanding allows for the rational design of more potent inhibitors.
Similarly, docking studies on derivatives of benzoic acid against the main protease of SARS-CoV-2 have been used to predict their binding affinity and interactions with amino acid residues in the active site. nih.gov These studies can reveal specific binding orientations and conformations that lead to inhibitory activity. nih.gov The accuracy of docking can be enhanced by considering the flexibility of both the ligand and the protein side chains. nih.gov
Characterization of Key Intermolecular Forces
The stability of the ligand-macromolecule complex is determined by a variety of intermolecular forces. Molecular docking and subsequent analysis help in characterizing these forces, which include:
Hydrogen Bonds: The carboxylic acid and amino groups of this compound are capable of forming strong hydrogen bonds with receptor residues. For instance, studies on related compounds have shown hydrogen bonding with residues like CYS145 and SER144 in the active site of enzymes. nih.gov
Hydrophobic Interactions: The aromatic ring and the morpholine (B109124) group can engage in hydrophobic interactions with nonpolar residues of the target protein. nih.gov
Electrostatic Interactions: The charge distribution on the molecule, as determined by quantum chemical calculations, governs its electrostatic interactions with the protein's electric field.
The GOLD (Genetic Optimisation for Ligand Docking) program is a commonly used tool for these studies, which employs a genetic algorithm to explore the conformational flexibility of the ligand and parts of the protein. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of this compound and their relative energies. ethz.ch
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. nih.gov This technique allows for the exploration of the conformational landscape of the molecule in a simulated biological environment, often including explicit water molecules. nih.gov
MD simulations can reveal:
The flexibility of different parts of the molecule.
The stability of specific conformations.
The influence of the solvent on the molecular structure. nih.gov
The dynamic nature of ligand-protein interactions. nih.gov
For example, MD simulations can be used to study the conformational changes that occur upon binding to a receptor, providing insights that are not available from static docking studies. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the optimization of lead compounds.
For derivatives of p-aminobenzoic acid, QSAR analyses have shown that electronic parameters, such as the total energy and the energy of the LUMO, are significant in explaining antimicrobial activity. chitkara.edu.in Similarly, for other benzoic acid derivatives, QSAR studies have revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov
3D-QSAR models, which consider the three-dimensional properties of the molecules, can provide even more detailed insights. These models often use pharmacophore mapping to identify the key structural features responsible for biological activity. derpharmachemica.com For instance, a 3D-QSAR model for Staphylococcus aureus Sortase A inhibitors identified a four-point pharmacophore with a hydrogen bond acceptor, a hydrogen bond donor, and two aromatic rings as crucial features. derpharmachemica.com
Theoretical Mechanistic Studies of Chemical Reactions Involving the Compound
Computational chemistry can also be used to investigate the mechanisms of chemical reactions involving this compound. nrel.gov This involves calculating the potential energy surface of the reaction, identifying transition states, and determining activation energies.
For example, theoretical studies on the SNAr (nucleophilic aromatic substitution) reaction of related compounds have used DFT to confirm the formation of a zwitterionic intermediate and to map out the reaction pathway. researchgate.net Such studies can provide a detailed, atomistic understanding of the reaction mechanism, which is often difficult to obtain through experimental methods alone. researchgate.net These computational investigations can elucidate the role of catalysts and the effect of substituents on the reaction rate and outcome. researchgate.net
Biological Activity and Mechanistic Elucidation in Vitro Investigations
Enzyme Inhibition Profiling
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition Studies
Derivatives of 2-morpholinobenzoic acid have been identified as a promising class of inhibitors for phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the progression of several cancers. researchgate.net The dysregulation of choline (B1196258) phospholipid metabolism and the overexpression of PC-PLC are linked to various malignancies. nih.gov The 2-morpholinobenzoic acid scaffold has been explored as a potential therapeutic agent, showing improvements over previously studied inhibitors like D609, which suffers from poor stability in aqueous solutions. researchgate.net
Research has focused on synthesizing and evaluating a range of 2-morpholinobenzoic acid analogs to determine their inhibitory potency against PC-PLC. While specific IC50 or Ki values for the parent compound, 2-amino-5-morpholinobenzoic acid, are not detailed in the provided results, studies on its derivatives have demonstrated significant inhibitory activity. For instance, certain hydroxamic acid derivatives of this scaffold have shown PC-PLC inhibitory activity comparable to or better than the standard inhibitor D609. researchgate.net Some of the most potent inhibitors in this class were capable of completely inhibiting the enzyme's activity. researchgate.net The inhibitory potential of these compounds is often assessed using assays like the Amplex Red assay or other chromogenic-based methods. researchgate.net
It has been noted that modifications to the core structure, such as the introduction of a hydroxamic acid motif to replace the carboxylic acid, can enhance the interaction with the enzyme's active site. researchgate.net Specifically, 2-aminohydroxamic acid derivatives have been developed as inhibitors of Bacillus cereus PC-PLC (PC-PLCBc), with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net For example, one 2-aminohydroxamic acid derivative was reported to have an IC50 of 2 µM. researchgate.net Another related compound, a morpholinobenzene α-aminohydroxamic acid, showed an IC50 of 4 µM. researchgate.net
The following table summarizes the inhibitory data for some derivatives of the 2-aminobenzoic acid scaffold against PC-PLC.
| Compound Class | Specific Derivative Example | Assay Type | IC50 Value |
| Morpholinobenzene α-aminohydroxamic acid | Not specified | Chromogenic-based | 4 µM researchgate.net |
| 2-Aminohydroxamic acid | Compound 18 | Chromogenic-based | 2 µM researchgate.net |
This table is based on data for derivatives of the core scaffold and not the parent compound itself.
The mechanism of PC-PLC inhibition by 2-morpholinobenzoic acid derivatives has been investigated through molecular modeling and structural studies. A key interaction appears to be the chelation of the carboxylic acid group to the catalytic zinc ions (Zn²⁺) present in the active site of PC-PLC. researchgate.net Replacing the carboxylic acid with a hydroxamic acid was proposed to strengthen this interaction with the zinc ions. researchgate.net
Interestingly, for some 2-aminohydroxamic acid derivatives, the inhibitory mechanism might not solely rely on zinc chelation. Studies have suggested that the recognition of a cationic group on the inhibitor by amino acids involved in choline lipid binding within the PC-PLC active site could also be a significant factor in the inhibition. researchgate.net This was supported by the unexpected finding that some of the most potent inhibitors were those where the zinc-coordinating functionalities were chemically blocked, but a trimethylammonium group was present. researchgate.net
Broad-Spectrum Enzyme Inhibition Assays
The inhibitory activity of this compound and its derivatives has also been explored against a broader range of enzymes.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): The inhibition of cholinesterases is a key strategy in the management of neurodegenerative diseases like Alzheimer's. bioline.org.brnih.gov While specific data for this compound is not available, various natural and synthetic compounds are continuously screened for their AChE and BChE inhibitory potential. nih.govmdpi.commdpi.com The search for new inhibitors is driven by the need for more effective treatments with fewer side effects. nih.gov
Cytochrome P450 (CYP) Enzymes: Cytochrome P450 enzymes are crucial for the metabolism of a wide array of drugs and other xenobiotics. nih.govbienta.net Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov The major human CYP isoforms involved in drug metabolism include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. bienta.net While there is no specific information on the inhibition of CYP enzymes by this compound in the provided results, the evaluation of new chemical entities for CYP inhibition is a standard part of drug development. bienta.net
Fatty Acid Biosynthesis Enzymes: The bacterial fatty acid biosynthesis pathway (FAS-II) is a validated target for antimicrobial agents. nih.govnih.gov Key enzymes in this pathway, such as FabF and FabI, are targets for inhibitors. rockefeller.edufrontiersin.org There is no indication from the provided search results that this compound has been evaluated as an inhibitor of fatty acid biosynthesis enzymes.
Receptor Binding Assays
Quantification of Ligand-Receptor Affinity
Receptor binding assays are fundamental in pharmacology to determine the affinity of a ligand for its receptor, often expressed as the equilibrium dissociation constant (KD) or the inhibition constant (Ki). nih.govnih.gov These assays typically involve incubating a radiolabeled ligand with a preparation of the receptor (e.g., cell membranes) and measuring the displacement of the radioligand by the test compound. nih.govresearchgate.net The binding affinity is a critical parameter that influences the biological activity of a compound. reddit.com While the provided search results mention the general methodology of receptor binding assays nih.govresearchgate.netaopwiki.orgeuropa.eu, there is no specific data available regarding the quantification of the ligand-receptor affinity of this compound for any particular receptor.
Competitive Binding Displacement Experiments
Competitive binding assays are instrumental in determining the binding affinity of a ligand to its target by measuring the displacement of a known labeled ligand. nanotempertech.com This methodology allows for the comparison of relative affinities of multiple molecules for a single target and is particularly useful in screening for compounds that can interfere with endogenous ligand binding. nanotempertech.combmglabtech.com The assay yields an EC50 value, representing the concentration at which 50% of the labeled molecule is displaced, from which the inhibition constant (Ki) can be calculated. nanotempertech.com
In the context of this compound and its derivatives, these experiments are crucial for understanding their interaction with specific molecular targets. For instance, studies on similar heterocyclic compounds have utilized competitive binding assays to elucidate binding mechanisms. mdpi.com While direct competitive binding data for this compound is not extensively detailed in the provided results, the broader class of 2-morpholinobenzoic acids has been identified as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC). researchgate.netresearchgate.net Molecular modeling of these compounds suggests that the carboxylic acid moiety chelates to catalytic Zn²⁺ ions in the active site of PC-PLC, a key interaction for their inhibitory activity. researchgate.netresearchgate.net Isothermal titration calorimetry (ITC) is another powerful technique for characterizing binding thermodynamics, and displacement assays using ITC can accurately determine the dissociation constants (KD) for high-affinity ligands. nih.gov
In Vitro Cellular Activity Studies
Assessment of Antiproliferative Activity in Cancer Cell Lines (e.g., MDA-MB-231, HCT116)
The antiproliferative effects of this compound derivatives have been evaluated in various cancer cell lines, notably the triple-negative breast cancer cell line MDA-MB-231 and the colorectal cancer cell line HCT116. nih.govmdpi.com Research has demonstrated that derivatives of the 2-morpholinobenzoic acid scaffold exhibit antiproliferative activity against these cell lines. nih.gov
Generally, these compounds were found to be more effective against the MDA-MB-231 cell line, which is known to have high expression levels of PC-PLC. mdpi.com For instance, N-nitrosylated derivatives of 2-morpholinobenzoic acids showed significantly improved antiproliferative activity in both MDA-MB-231 and HCT116 cells compared to their non-nitrosylated parent compounds. mdpi.com Further studies on related structures, such as 2-morpholino-N-hydroxybenzamides, also reported potent antiproliferative activity in these same cell lines, often far greater than the standard inhibitor D609. researchgate.net
Antiproliferative Activity of 2-Morpholinobenzoic Acid Derivatives
| Cell Line | Compound Type | Observed Effect | Reference |
|---|---|---|---|
| MDA-MB-231 | 2-Morpholinobenzoic acid derivatives | Antiproliferative activity observed. nih.gov | nih.gov |
| HCT116 | 2-Morpholinobenzoic acid derivatives | Antiproliferative activity observed. nih.gov | nih.gov |
| MDA-MB-231 | N-nitrosylated 2-morpholinobenzoic acids | Significantly improved antiproliferative activity compared to parent compounds. mdpi.com | mdpi.com |
| HCT116 | N-nitrosylated 2-morpholinobenzoic acids | Significantly improved antiproliferative activity compared to parent compounds. mdpi.com | mdpi.com |
| MDA-MB-231 | 2-Morpholino-N-hydroxybenzamides | Potent antiproliferative activity, greater than D609. researchgate.net | researchgate.net |
| HCT116 | 2-Morpholino-N-hydroxybenzamides | Potent antiproliferative activity, greater than D609. researchgate.net | researchgate.net |
Investigations into Cellular Mechanisms of Action and Pathway Modulation
The mechanism of action for this compound derivatives is linked to the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC). researchgate.netnih.gov Dysregulation of choline phospholipid metabolism and overexpression of PC-PLC are implicated in various cancers. nih.gov Inhibition of PC-PLC can halt proliferation and reduce motility in cancer cells. mdpi.com
One of the key downstream effects of PC-PLC activity is the activation of the nuclear transcription factor NF-κB, which is involved in regulating genes associated with cancer cell proliferation, survival, and metastasis. mdpi.com Therefore, by inhibiting PC-PLC, 2-morpholinobenzoic acid derivatives can decrease NF-κB activity. mdpi.com Furthermore, the introduction of a nitric oxide (NO)-releasing motif into these compounds has been shown to enhance their antiproliferative effects, as exogenous NO can also lead to decreased NF-κB activity. researchgate.netmdpi.com
The phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling cascade that is often abnormally activated in cancer and regulates cell growth and proliferation. nih.govmdpi.com While direct modulation of the PI3K pathway by this compound is not explicitly stated, the general class of purine- and sulfonamide-based derivatives, which share some structural similarities, are often associated with the inhibition of this pathway. mdpi.com
Microsomal Stability Assays for In Vitro Metabolic Assessment
Microsomal stability assays are essential for evaluating the metabolic stability of a compound, which is a critical factor in its potential as a drug candidate. creative-bioarray.comwuxiapptec.com These assays measure the rate at which a compound is metabolized by liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s. creative-bioarray.comwuxiapptec.com
For the 2-morpholinobenzoic acid scaffold, microsomal stability assays have been conducted to initiate the development of a pharmacokinetic profile. nih.gov The findings from these studies have confirmed that this class of molecules demonstrates a high degree of stability when treated with rat microsomes. nih.gov This suggests that these compounds are not rapidly metabolized, which is a favorable characteristic for a potential therapeutic agent. nih.gov The general procedure for such an assay involves incubating the test compound with a liver microsome solution and cofactors like NADPH, followed by analysis of the remaining compound at various time points using techniques such as HPLC-MS/MS. creative-bioarray.comcsic.es
Summary of In Vitro Metabolic Assessment
| Compound Class | Assay Type | Finding | Reference |
|---|---|---|---|
| 2-Morpholinobenzoic acid scaffold | Rat microsomal stability assay | High degree of stability observed. nih.gov | nih.gov |
An in-depth analysis of the structure-activity relationship (SAR) and lead optimization of this compound reveals its significance as a versatile scaffold in drug discovery. This article explores the systemic exploration of its SAR, the identification of critical pharmacophoric features, and the rational design strategies employed to enhance the potency and selectivity of its derivatives. Furthermore, it delves into the optimization of molecular properties for biological applications and the methodologies for hit-to-lead and lead optimization within chemical libraries based on this compound.
Structure Activity Relationship Sar and Lead Optimization in Drug Discovery
The journey from a preliminary "hit" compound to a viable drug candidate is a meticulous process of molecular refinement. For derivatives of 2-amino-5-morpholinobenzoic acid, this process involves a deep understanding of how its chemical structure relates to its biological activity.
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. For 2-Amino-5-morpholinobenzoic acid, ¹H and ¹³C NMR would provide critical information about its molecular framework.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the protons of the aromatic ring, the morpholine (B109124) ring, the amino group, and the carboxylic acid. The protons on the benzene (B151609) ring would likely appear as complex multiplets in the aromatic region (typically δ 6.0-8.0 ppm). The chemical shifts and coupling constants (J-values) of these protons would be influenced by the electron-donating amino group and the morpholino substituent. The morpholine protons would exhibit characteristic signals, likely in the δ 3.0-4.0 ppm range, corresponding to the -CH₂-N- and -CH₂-O- groups. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent. The acidic proton of the carboxyl group (-COOH) would also present as a broad singlet, typically at a higher chemical shift (δ 10-13 ppm).
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would show distinct signals for the carbonyl carbon of the carboxylic acid (around δ 165-185 ppm), the aromatic carbons (δ 100-150 ppm), and the carbons of the morpholine ring (typically in the δ 40-70 ppm range). The specific chemical shifts would be influenced by the electronic effects of the substituents on the benzene ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
While experimental data is not available, the following table presents predicted NMR data based on computational models and analysis of similar structures.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 168.0 - 172.0 |
| Aromatic C-H (H-3, H-4, H-6) | 6.5 - 7.5 (m) | 115.0 - 140.0 |
| Aromatic C-NH₂ (C-2) | - | 145.0 - 150.0 |
| Aromatic C-Morpholino (C-5) | - | 135.0 - 140.0 |
| Aromatic C-COOH (C-1) | - | 120.0 - 125.0 |
| Morpholino (-CH₂-N-) | 3.0 - 3.5 (t) | 45.0 - 50.0 |
| Morpholino (-CH₂-O-) | 3.7 - 4.0 (t) | 66.0 - 68.0 |
| Amino (-NH₂) | 4.0 - 6.0 (broad s) | - |
Note: s = singlet, t = triplet, m = multiplet. Predicted values are estimates and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass for this compound (C₁₁H₁₄N₂O₃, monoisotopic mass: 222.1004 Da), confirming its molecular formula.
Electron ionization (EI) or electrospray ionization (ESI) techniques could be used. The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Expected fragmentation pathways could include the loss of a water molecule (H₂O), carbon monoxide (CO), or the morpholino group, leading to characteristic fragment ions that would help to piece together the molecular structure.
Interactive Data Table: Predicted Mass Spectrometry Data
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated to aid in identification.
| Adduct | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 223.10773 | 149.2 |
| [M+Na]⁺ | 245.08967 | 160.1 |
| [M-H]⁻ | 221.09317 | 153.0 |
Data sourced from computational predictions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the C=O stretch of the carbonyl group (around 1680-1710 cm⁻¹), C-N stretching vibrations, and C-O stretching of the morpholine ether linkage.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the substituted benzene ring, an aromatic chromophore, would lead to characteristic absorption bands in the UV region. The position and intensity of these bands would be influenced by the amino and morpholino substituents.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. nih.gov
Elucidation of Solid-State Molecular Geometry and Conformation
Growing a suitable single crystal of this compound would allow for the precise determination of bond lengths, bond angles, and torsion angles. This would reveal the exact conformation of the morpholine ring (typically a chair conformation) and the orientation of the carboxylic acid and amino groups relative to the benzene ring.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure would provide a detailed map of the intermolecular interactions that stabilize the crystal lattice. It would be expected that the carboxylic acid and amino groups would participate in a network of hydrogen bonds. For instance, the carboxylic acid groups could form dimers via O-H···O hydrogen bonds, a common motif in the crystal structures of carboxylic acids. The amino group could act as a hydrogen bond donor, and the oxygen and nitrogen atoms of the morpholine and carbonyl groups could act as acceptors. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules might also be present, further contributing to the stability of the crystal packing.
Co-crystallization Studies and Structural Diversity
Co-crystallization is a technique used to form a crystalline solid that consists of two or more different molecules in a stoichiometric ratio. Investigating the co-crystallization of this compound with other molecules, such as other carboxylic acids or nitrogen-containing heterocycles, could lead to the formation of new crystalline phases with different structural arrangements and potentially altered physicochemical properties. The analysis of these co-crystals would reveal how the intermolecular interactions, particularly hydrogen bonding, are modified by the presence of a co-former, leading to diverse supramolecular architectures.
Applications As Key Synthetic Intermediates
Utilization in the Synthesis of Complex Heterocyclic Architectures
The unique structure of 2-amino-5-morpholinobenzoic acid, an anthranilic acid derivative, makes it an ideal starting material for the synthesis of a wide array of fused heterocyclic systems. These scaffolds are of significant interest due to their prevalence in pharmaceutically active compounds.
One of the most common applications is in the synthesis of quinazolinones. The reaction of 2-aminobenzoic acid derivatives with various reagents can lead to the formation of the quinazolin-4-one ring system. nih.govresearchgate.net For instance, the Niementowski quinazoline (B50416) synthesis involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines. nih.gov While this traditional method often requires high temperatures and long reaction times, modern approaches using microwave irradiation have been shown to improve reaction efficiency, shorten times, and increase yields. nih.gov Other methods include copper-catalyzed reactions with alcohols or tandem reactions with tertiary amines to produce quinazolinone derivatives. organic-chemistry.orgresearchgate.net
This compound is also utilized in the creation of benzoxazin-4-ones. These heterocycles can be synthesized through methods like cobalt-catalyzed intramolecular oxidative cross-coupling, which forms a C-O bond between the carboxylic acid and a C-H bond on the morpholine (B109124) ring, albeit in moderate yields for morpholino derivatives. mdpi.com Benzoxazin-4-ones are themselves valuable intermediates, serving as building blocks for other important heterocyclic structures such as quinazolinones and tetrazolyl benzoic acid derivatives. mdpi.com The synthesis can proceed through various catalytic methods, including iodine-catalyzed oxidative cascades or using agents like cyanuric chloride. mdpi.com
The reactivity of the amino and carboxylic acid groups allows for a range of cyclocondensation reactions to build these complex architectures. organic-chemistry.org The morpholine substituent at the 5-position influences the electronic properties and solubility of the resulting heterocyclic compounds, often enhancing their potential for biological applications.
Precursor for the Development of Novel Bioactive Molecules
The scaffolds derived from this compound are frequently investigated for their biological and pharmaceutical properties. mdpi.comresearchgate.netresearchgate.net Amino acid derivatives and the heterocyclic systems they form are known to exhibit a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.netontosight.ai
A significant area of research involves the development of phosphatidylcholine-specific phospholipase C (PC-PLC) inhibitors. researchgate.net Dysregulation of this enzyme is implicated in various cancers, making it a promising target for new anticancer therapies. researchgate.net Research has identified 2-morpholinobenzoic acids as a promising class of lead compounds for PC-PLC inhibitors, showing improved activity over previously known inhibitors like D609. researchgate.net In one study, a series of 129 analogues based on the 2-morpholinobenzoic acid scaffold were synthesized and evaluated. The majority of these novel compounds demonstrated enhanced PC-PLC inhibitory activity compared to the standard, with the most potent ones achieving complete inhibition of the enzyme. researchgate.net
The development process often involves modifying the core structure to improve efficacy and drug-like properties. For example, replacing the carboxylic acid with a hydroxamic acid was explored to potentially strengthen the interaction with the catalytic zinc ions in the enzyme's active site. researchgate.net Such structural modifications highlight the role of this compound as a foundational molecule for structure-activity relationship (SAR) studies aimed at discovering novel, potent, and selective bioactive agents. researchgate.net
Below is a table summarizing the types of heterocyclic systems synthesized from 2-aminobenzoic acid derivatives and their potential applications.
Table 1: Heterocyclic Systems Derived from 2-Aminobenzoic Acid Precursors
| Heterocyclic System | Synthetic Method Example | Potential Application |
|---|---|---|
| Quinazolinones | Reaction with amides (Niementowski), aldehydes, or alcohols. nih.govorganic-chemistry.orgresearchgate.net | Anticancer, Anti-inflammatory, Antiviral. mdpi.com |
| Benzoxazin-4-ones | Iodine-catalyzed oxidative cascade, Co-catalyzed C-O bond formation. mdpi.com | Synthetic intermediate, Anticancer, Antibacterial. mdpi.com |
The following table details examples of bioactive molecules developed from the 2-morpholinobenzoic acid scaffold.
Table 2: Bioactive Molecules Derived from 2-Morpholinobenzoic Acid
| Molecule Class | Target | Therapeutic Potential | Key Finding |
|---|---|---|---|
| 2-Morpholinobenzoic Acid Analogues | Phosphatidylcholine-specific phospholipase C (PC-PLC) | Anticancer. researchgate.net | Majority of 129 synthesized analogues showed improved inhibitory activity over the standard compound D609. researchgate.net |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| D609 (tricyclodecan-9-yl-potassium xanthate) |
| Quinazolinone |
| Benzoxazin-4-one |
| Tetrazolyl benzoic acid |
Analytical Method Development and Validation
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. unr.edu.arajpamc.com For a molecule like 2-Amino-5-morpholinobenzoic acid, which contains a polar amino group, a carboxylic acid group, and a morpholine (B109124) ring, HPLC methods can be tailored to achieve precise and reliable quantitative results. nih.govjapsonline.com
Development of Robust Methods for Quantitative Analysis of the Compound and its Derivatives
The development of a robust HPLC method begins with understanding the physicochemical properties of the analyte. For this compound and its potential derivatives or impurities, the goal is to create a method that is insensitive to small, deliberate variations in parameters, ensuring reliability during routine use. chromatographyonline.com Method development typically involves:
Column Selection: Choosing a stationary phase that provides adequate retention and selectivity.
Mobile Phase Optimization: Adjusting the composition (e.g., organic solvent ratio) and pH of the mobile phase to achieve optimal separation and peak shape. ajpamc.com
Detector Selection: A UV detector is commonly used for aromatic compounds like aminobenzoic acids, with the wavelength selected for maximum absorbance. sielc.comnih.gov
Sample Preparation: Developing a simple and repeatable procedure to extract the analyte from its matrix with minimal interference.
The ultimate aim is a method that can accurately quantify the main compound and separate it from any process-related impurities or degradation products. nih.gov
Advanced Chromatographic Separation Techniques (e.g., Reverse-Phase, Hydrophilic Interaction)
The choice of chromatographic mode is pivotal for successfully analyzing polar molecules like this compound.
Reverse-Phase (RP) HPLC: This is the most common HPLC mode, utilizing a nonpolar stationary phase (like C18 or C8) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). nih.govsielc.com For aminobenzoic acid derivatives, RP-HPLC is a well-established technique. nih.govnih.gov The separation is driven by hydrophobic interactions. For ionizable compounds like this compound, controlling the mobile phase pH is crucial to ensure consistent retention and symmetrical peak shapes. An acidic mobile phase would protonate the amino group, while a more neutral or basic pH would deprotonate the carboxylic acid. Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms can also be highly effective for separating isomers of aminobenzoic acid and related ionic compounds. sielc.comhelixchrom.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for separating highly polar and hydrophilic compounds that show poor retention in RP-HPLC. researchgate.netresearchgate.netlongdom.orgnih.gov It employs a polar stationary phase (e.g., bare silica, or columns with bonded amide or amino groups) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer. nih.govtandfonline.com A water-rich layer forms on the stationary phase, and analytes partition between this layer and the bulk mobile phase. Given the polar nature of the amino, carboxyl, and morpholine functional groups in this compound, HILIC presents a strong potential for effective separation from both non-polar and other polar impurities. researchgate.netnih.govtandfonline.com
Validation According to Regulatory and Academic Guidelines (e.g., Linearity, Accuracy, Precision, Specificity, Robustness)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. unr.edu.ar It is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH). pharmtech.comresearchgate.netchromatographyonline.com Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, or matrix components. researchgate.netthaiscience.info This is confirmed by the absence of interfering peaks at the retention time of the analyte. wjpmr.com
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. thaiscience.info A linear relationship is typically demonstrated by a correlation coefficient (r²) value greater than 0.999. researchgate.netresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix. wjpmr.commdpi.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. pharmtech.com
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. wjpmr.comresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). chromatographyonline.com This provides an indication of its reliability during normal usage. nih.govmdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. pharmtech.comthaiscience.info
The table below illustrates typical acceptance criteria for a validated HPLC method, based on ICH guidelines.
| Validation Parameter | Acceptance Criteria (Illustrative Example) | Reference |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | researchgate.netresearchgate.net |
| Accuracy | Mean Recovery between 98.0% and 102.0% | wjpmr.commdpi.com |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% | wjpmr.comresearchgate.net |
| Precision (Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0% | wjpmr.comresearchgate.net |
| Specificity | Peak is free from interference from blank/placebo and impurities. Resolution > 2. | thaiscience.infowjpmr.com |
| Robustness | System suitability parameters pass under varied conditions; assay results show low RSD. | chromatographyonline.com |
| LOQ Precision | RSD ≤ 10% | chromatographyonline.com |
This table presents illustrative data based on common pharmaceutical validation practices and is not specific to this compound.
Alternative Chromatographic and Electrophoretic Techniques (e.g., Gas Chromatography, Capillary Electrophoresis)
While HPLC is the predominant technique, other methods can serve as valuable alternatives or for complementary analyses.
Gas Chromatography (GC): GC separates compounds based on their volatility. For a compound like this compound, which is a relatively non-volatile amino acid, direct analysis by GC is challenging. nih.gov However, analysis can be made possible through derivatization, a process that converts the analyte into a more volatile and thermally stable derivative. For instance, morpholine and other secondary amines can be derivatized to form N-nitrosomorpholine or reacted with reagents like 2,4-dinitrofluorobenzene to make them suitable for GC analysis. nih.gov In some cases, specialized GC methods with highly inert systems have been developed to analyze underivatized morpholine at trace levels, but this is less common for more complex derivatives like the target compound. nih.govsci-hub.se
Capillary Electrophoresis (CE): CE is a powerful separation technique that separates ions based on their electrophoretic mobility in an applied electric field. researchgate.net It is particularly well-suited for the analysis of charged species like amino acids and offers high efficiency and requires minimal sample volume. nih.govchrom-china.com Methods have been developed for the analysis of aminobenzoic acids and other amino acids using CE, sometimes with indirect UV detection where a UV-absorbing component is added to the background electrolyte. researchgate.netchrom-china.com This technique could provide an orthogonal separation mechanism to HPLC, which is valuable for impurity profiling and confirming analytical results. CE can often analyze amino acids without the need for derivatization, simplifying sample preparation. elsevierpure.comsigmaaldrich.com
Future Research Directions and Emerging Paradigms
Exploration of Unconventional Biological Targets and Therapeutic Pathways
The therapeutic utility of a chemical scaffold is defined by its biological targets. While traditional drug discovery has often focused on well-established target classes, a significant emerging trend is the exploration of unconventional targets to address complex diseases like cancer. The 2-morpholinobenzoic acid scaffold serves as a prime example of this paradigm shift.
Research has implicated the dysregulation of choline (B1196258) phospholipid metabolism and the overexpression of phosphatidylcholine-specific phospholipase C (PC-PLC) in various cancers nih.gov. Compounds based on the 2-morpholino-5-N-benzylamino benzoic acid scaffold have been identified as inhibitors of this enzyme nih.gov. This positions PC-PLC as a key, and somewhat unconventional, biological target for this class of molecules. Further investigation has revealed that the morpholinyl nitrogen is essential for potent inhibitory activity against PC-PLC nih.gov.
Future research will likely expand upon these findings, investigating other non-traditional targets where the unique stereoelectronic properties of the 2-Amino-5-morpholinobenzoic acid core could be advantageous. This includes exploring its potential modulation of other enzymes in lipid signaling pathways or its role in disrupting protein-protein interactions that are difficult to target with conventional small molecules. The broader class of non-canonical amino acids, to which this compound belongs, is increasingly being applied in the development of novel pharmaceutical products due to their specific characteristics nih.gov.
Table 1: Investigated Biological Targets for the 2-Morpholinobenzoic Acid Scaffold
| Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| Phosphatidylcholine-specific phospholipase C (PC-PLC) | Oncology | The 2-morpholino-5-N-benzylamino benzoic acid scaffold demonstrates inhibitory activity. The morpholinyl nitrogen is deemed essential for this activity. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
The vastness of chemical space necessitates the use of advanced computational tools to accelerate the discovery of new therapeutic agents. Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design by enabling the rapid generation and evaluation of novel compounds. ijpsjournal.compremierscience.com These technologies are particularly relevant for optimizing scaffolds like this compound.
Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can be trained on existing molecular data to design new derivatives of this compound with desired properties. ijpsjournal.comnih.govnih.gov These models can explore novel chemical space to suggest modifications that could enhance bioactivity, solubility, or metabolic stability. nih.gov
Furthermore, predictive ML models can be employed for a variety of tasks:
Target Prediction: Identifying potential biological targets for the scaffold by analyzing its structural features.
Activity Prediction: Forecasting the binding affinity of newly designed derivatives against a specific target, such as PC-PLC, thereby prioritizing which compounds to synthesize. nih.gov
Property Prediction: Estimating absorption, distribution, metabolism, and excretion (ADME) properties to filter out candidates with poor pharmacokinetic profiles early in the discovery process. nih.gov
The integration of AI can create an iterative cycle of design, prediction, synthesis, and testing, significantly reducing the time and cost associated with traditional drug discovery. nih.gov Deep learning architectures like AlphaFold, which can predict protein 3D structures with high accuracy, further empower this process by enabling precise structure-based drug design for targets of this compound derivatives. ijpsjournal.commdpi.com
Table 2: Applications of AI/ML in the Development of this compound Derivatives
| AI/ML Technique | Application in Drug Discovery | Potential Impact on Scaffold Development |
|---|---|---|
| Generative Models (e.g., GANs, VAEs) | De novo molecular design | Creation of novel this compound derivatives with optimized properties. |
| Graph Neural Networks (GNNs) | Prediction of molecular properties and interactions | Enhanced prediction of binding affinity and drug-target interactions. nih.govnih.gov |
| Deep Learning (e.g., AlphaFold) | Protein structure prediction | Facilitates structure-based design of derivatives for specific biological targets. mdpi.com |
| Reinforcement Learning (RL) | Molecular optimization | Fine-tuning molecular structures to maximize desired therapeutic effects and minimize off-target activity. nih.gov |
Innovations in Sustainable Chemical Synthesis and Process Intensification
The chemical industry is undergoing a green revolution, with a strong emphasis on developing sustainable and efficient manufacturing processes. This paradigm, often termed "Green Chemistry," is highly relevant to the synthesis of this compound and its derivatives.
Traditionally, aminobenzoic acids have been synthesized from petroleum derivatives through energy-intensive chemical methods. mdpi.com An innovative and more sustainable approach involves biosynthesis. For instance, 2-aminobenzoic acid (anthranilate) can be produced from simple carbon sources like glucose via the shikimate pathway in microorganisms. mdpi.com This "white biotechnology" approach utilizes renewable feedstocks and avoids the harsh conditions and toxic reagents associated with petrochemical synthesis. mdpi.comnih.gov
Beyond the synthesis of the core structure, the principles of process intensification can be applied to subsequent chemical modifications. Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. cetjournal.it Instead of large-scale batch reactors, the synthesis of derivatives could be achieved using continuous flow reactors. This approach offers several advantages:
Enhanced Safety: Smaller reaction volumes reduce the risks associated with highly exothermic or hazardous reactions. cetjournal.it
Improved Efficiency: Superior heat and mass transfer lead to faster reactions and higher yields. mdpi.com
Sustainability: Reduced solvent usage and energy consumption contribute to a smaller environmental footprint. cetjournal.it
Consistency: Continuous processing allows for better control over reaction parameters, leading to higher product quality and reproducibility.
By combining biosynthetic production of the aminobenzoic acid precursor with intensified continuous flow chemistry for subsequent derivatization, a highly efficient and sustainable end-to-end manufacturing process can be envisioned.
Table 3: Comparison of Synthetic Routes for Aminobenzoic Acid Derivatives
| Parameter | Traditional Petrochemical Synthesis | Sustainable Biosynthesis & Process Intensification |
|---|---|---|
| Starting Materials | Petroleum derivatives (e.g., o-xylene) mdpi.com | Renewable feedstocks (e.g., glucose) mdpi.com |
| Process Conditions | High temperature, high pressure, harsh catalysts mdpi.com | Mild, aqueous conditions (biosynthesis); controlled flow conditions (intensification) |
| Environmental Impact | Higher energy consumption, potential for hazardous waste mdpi.com | Lower energy consumption, reduced waste, improved safety cetjournal.itmdpi.com |
| Process Type | Often batch or semi-batch cetjournal.it | Continuous bioprocessing and chemical synthesis cetjournal.it |
Multi-Omics Integration for Systems-Level Understanding of Biological Effects
To fully comprehend the biological impact of a compound like this compound, it is essential to look beyond its primary target and understand its effects on the entire biological system. Multi-omics—the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics—provides a powerful platform for achieving this systems-level understanding. nih.gov
A future research paradigm would involve treating a relevant biological model (e.g., cancer cells) with a bioactive derivative of this compound and subsequently applying a suite of omics technologies.
Transcriptomics: Would reveal changes in gene expression, identifying entire pathways that are up- or down-regulated in response to the compound.
Proteomics: Would quantify changes in the levels of thousands of proteins, providing a direct view of the cellular machinery affected by the drug. nih.gov
Metabolomics: Would measure fluctuations in small-molecule metabolites, offering a functional readout of the cell's metabolic state. nih.gov
By integrating these disparate datasets, researchers can construct comprehensive network models of the compound's mechanism of action. nih.gov This approach can uncover not only the intended on-target effects but also unanticipated off-target effects, potential mechanisms of resistance, and novel biomarkers to predict treatment response. Such a systems biology approach is crucial for translating a promising chemical scaffold into a well-understood therapeutic agent. nih.gov
Table 4: Multi-Omics Approaches for Characterizing Drug Action
| Omics Field | Molecules Analyzed | Potential Insights for this compound |
|---|---|---|
| Transcriptomics | RNA | Identify gene expression signatures and signaling pathways modulated by the compound. |
| Proteomics | Proteins | Quantify changes in protein abundance, including the primary target and downstream effectors. |
| Metabolomics | Metabolites | Reveal functional changes in cellular metabolism and identify metabolic vulnerabilities created by the compound. |
| Integrated Analysis | All of the above | Construct a systems-level network model of the drug's mechanism of action and overall biological impact. nih.gov |
Interdisciplinary Collaboration in Chemical Biology and Drug Discovery
The journey of a compound from a laboratory curiosity to a clinical candidate is a complex, multi-stage process that no single discipline can navigate alone. The future development of this compound and its derivatives will depend critically on robust, interdisciplinary collaboration. This "open innovation" model, characterized by partnerships between academic institutions, biotechnology companies, and large pharmaceutical corporations, is becoming the standard in the industry. ono-pharma.com
Successful advancement of this scaffold will require a synergistic team of experts:
Medicinal and Synthetic Chemists: To design and synthesize novel, optimized derivatives and develop sustainable manufacturing routes.
Structural Biologists and Biochemists: To elucidate the interactions between the compounds and their biological targets.
Cell and Molecular Biologists: To characterize the cellular effects of the compounds and validate their therapeutic potential in disease models.
Computational Scientists and AI Specialists: To build predictive models for molecular design, property prediction, and data analysis. mdpi.com
Pharmacologists and Toxicologists: To evaluate the in vivo efficacy and safety profiles of lead candidates.
Chemical Engineers: To scale up synthesis using intensified and sustainable processes. mdpi.com
Examples of successful drug discovery partnerships are abundant, such as collaborations for developing novel RNA therapeutics or strategic partnerships for specific inhibitor programs. ono-pharma.com These collaborations pool resources, share risks, and bring together the diverse expertise needed to overcome the significant challenges of drug discovery and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
